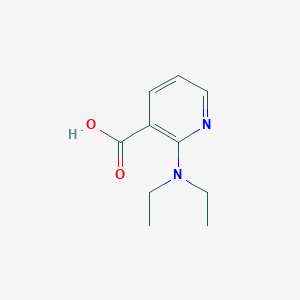
2-(Diethylamino)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of nicotinic acid derivatives has been reported in several studies. For instance, an environmentally friendly, solvent- and catalyst-free synthesis of 2-anilino nicotinic acids derivatives was reported . This operationally simple and green procedure was applied to a selection of primary aromatic amines, giving rise to 23 derivatives of 2-anilino nicotinic acids in a very short reaction time (15–120 min) with good to excellent yield .Chemical Reactions Analysis
While specific chemical reactions involving 2-(Diethylamino)nicotinic acid are not mentioned in the search results, a study on the crystallization of a model compound, 2-phenylamino nicotinic acid (2PNA), from the amorphous state was found . The study suggests that 2PNA molecules mainly develop intermolecular –COOH∙∙∙pyridine N (acid-pyridine) interactions in the amorphous state .Applications De Recherche Scientifique
Radioactive Tracing in Brain Studies
2-(Diethylamino)nicotinic acid, when labeled with fluorine-18 (2-[18F]), has been synthesized and used for studying regional cerebral function. This compound shows rapid accumulation in the brain, suggesting its potential application in neurological research and imaging studies (Knust, Müller‐Platz, & Schüller, 1982).
Role in Anti-lipolytic Effects
Research has identified specific receptors (PUMA-G and HM74) that are activated by nicotinic acid, playing a role in anti-lipolytic effects. This activation leads to a decrease in cAMP levels, affecting lipid metabolism (Tunaru et al., 2003).
Synthesis Methods
Advancements in the synthesis of 2-aminonicotinic acids, a derivative of 2-(Diethylamino)nicotinic acid, have been made using microwave-assisted techniques. This method offers efficient production, which could be beneficial for various applications in the field of chemistry and drug development (Quevedo, Bavetsias, & McDonald, 2009).
Identification of High and Low Affinity Receptors
Studies have identified specific G protein-coupled receptors, HM74 and HM74A, which show different affinities for nicotinic acid. This discovery aids in understanding the molecular mechanisms of nicotinic acid's action and could assist in developing more effective drugs for treating dyslipidemia (Wise et al., 2003).
Industrial Production of Nicotinic Acid
Research on ecological methods to produce nicotinic acid, a component of vitamin PP essential for humans and animals, has been conducted. Finding more sustainable production methods is crucial for meeting green chemistry standards and reducing environmental impact (Lisicki, Nowak, & Orlińska, 2022).
Therapeutic Potentials Beyond Lipid Regulation
Nicotinic acid's receptor GPR109A, expressed in immune cells, plays a role in the progression of atherosclerosis and other inflammatory diseases. This suggests its potential application in treating multiple sclerosis or psoriasis, beyond its traditional role in lipid regulation (Lukasova et al., 2011).
Orientations Futures
The future directions for research on nicotinic acid derivatives are promising. For instance, a study reported the synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors . These results can be used in designing important lead compounds for further development as potential anti-inflammatory drugs . Another study highlighted the potential of nicotinic, isonicotinic, and 2,6-dichloroisonicotinic acids in developing new weapons against plant diseases .
Mécanisme D'action
Target of Action
2-(Diethylamino)nicotinic acid is a derivative of niacin, also known as vitamin B3 or nicotinic acid . Niacin acts via the G protein–coupled receptor (GPR109A), which inhibits the formation of intracellular cyclic adenosine monophosphate and down-regulates lipolysis and the production of free fatty acids .
Mode of Action
Niacin exerts its antiatherosclerotic effects at least in part independently of its antidyslipidemic effects through mechanisms involving its receptor on immune cells as well as through direct and indirect effects on the vascular endothelium .
Biochemical Pathways
The biochemical pathways affected by 2-(Diethylamino)nicotinic acid are likely to be similar to those of niacin. In the hybrid pathway, nicotine is catabolized into fumaric acid via 10 steps, which then enters the TCA cycle . Niacin and its derivatives act as precursors of nicotinamide coenzymes, which include nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP). These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Pharmacokinetics
The T max is 3.0 hours for a 1000mg or 1500mg oral dose .
Result of Action
It is a potent lipid-modifying agent with a broad spectrum of effects, including effects aimed at attenuating the risks associated with low high-density lipoprotein cholesterol (HDL-C), high low-density lipoprotein cholesterol (LDL-C), high lipoprotein a, and hypertriglyceridemia .
Action Environment
The action environment of 2-(Diethylamino)nicotinic acid is likely to be similar to that of niacin. Niacin is a water-soluble vitamin that exists in the human body in the form of bases (nicotinic acid (NA) and nicotinamide (NAM)) and their nucleosides (nicotinamide riboside (NR) and nicotinic acid riboside (NAR)) . The environment can influence the compound’s action, efficacy, and stability.
Propriétés
IUPAC Name |
2-(diethylamino)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-12(4-2)9-8(10(13)14)6-5-7-11-9/h5-7H,3-4H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHPSUKLWQYINO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=CC=N1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Diethylamino)nicotinic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1325025.png)
![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1325027.png)
![5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325028.png)
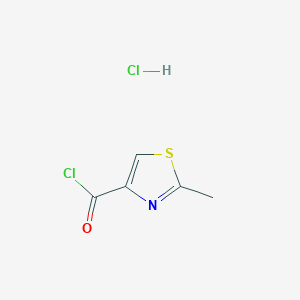
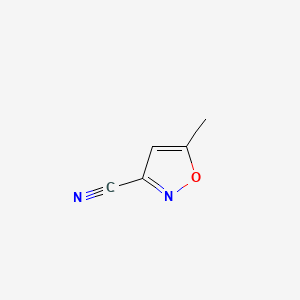
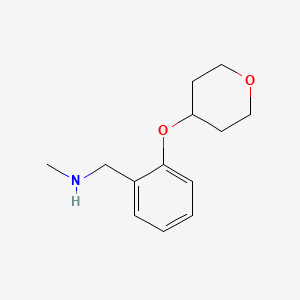
![N-Methyl-4-[5-(trifluoromethyl)pyridin-2-yl]benzylamine](/img/structure/B1325037.png)
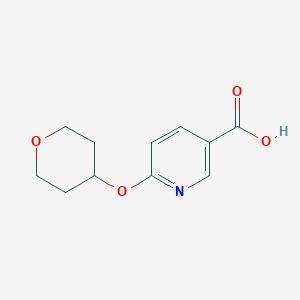
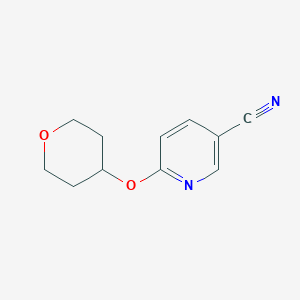
![Pentafluorophenyl (4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)acetate](/img/structure/B1325043.png)
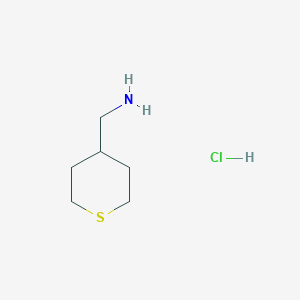
![2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile](/img/structure/B1325046.png)

